4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide 4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15248821
InChI: InChI=1S/C14H16N4O2S2/c1-7-11(22-18-17-7)13(20)16-14-10(12(19)15-2)8-5-3-4-6-9(8)21-14/h3-6H2,1-2H3,(H,15,19)(H,16,20)
SMILES:
Molecular Formula: C14H16N4O2S2
Molecular Weight: 336.4 g/mol

4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC15248821

Molecular Formula: C14H16N4O2S2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C14H16N4O2S2
Molecular Weight 336.4 g/mol
IUPAC Name 4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide
Standard InChI InChI=1S/C14H16N4O2S2/c1-7-11(22-18-17-7)13(20)16-14-10(12(19)15-2)8-5-3-4-6-9(8)21-14/h3-6H2,1-2H3,(H,15,19)(H,16,20)
Standard InChI Key XXUHUYNMDCQIBW-UHFFFAOYSA-N
Canonical SMILES CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₄H₁₆N₄O₂S₂, with a molecular weight of 336.4 g/mol. Its structure integrates three distinct moieties:

  • A 1,2,3-thiadiazole ring at position 5, known for electron-deficient properties that enhance reactivity.

  • A 4,5,6,7-tetrahydro-1-benzothiophene core, providing a hydrophobic scaffold that facilitates membrane penetration.

  • A methylcarbamoyl group at position 3, contributing hydrogen-bonding capacity and structural rigidity.

The thiadiazole ring’s electron-withdrawing nature polarizes adjacent bonds, enabling nucleophilic attacks at the C-5 position, while the benzothiophene moiety stabilizes the molecule through van der Waals interactions.

Physicochemical Characteristics

Key properties include:

PropertyValue/DescriptionSource
SolubilityLow aqueous solubility (≤1 mg/mL in PBS)
LogP (Partition Coefficient)2.8 ± 0.3 (indicative of moderate lipophilicity)
Thermal StabilityStable up to 220°C (DSC analysis)

The compound’s low solubility poses formulation challenges but is offset by its ability to cross biological membranes, as evidenced by Caco-2 permeability assays .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzothiophene Core Formation: Cyclization of cyclohexanone with elemental sulfur under Friedel-Crafts conditions yields 4,5,6,7-tetrahydro-1-benzothiophene.

  • Carbamoylation: Reaction with methyl isocyanate introduces the methylcarbamoyl group at position 3.

  • Thiadiazole Ring Construction: Condensation with thiosemicarbazide followed by oxidative cyclization forms the 1,2,3-thiadiazole moiety.

Critical challenges include controlling regioselectivity during carbamoylation and minimizing side reactions during cyclization. Yields typically range from 15–25%, necessitating chromatographic purification.

Structural Analogues and Activity Trends

Modifications to the parent structure reveal activity dependencies:

AnaloguesIC₅₀ (MCF-7)IC₅₀ (A549)
4-Methyl derivative (Target Compound)8.2 µM12.7 µM
4-Ethyl variant11.4 µM18.9 µM
Unsubstituted thiadiazole>50 µM>50 µM

The methyl group at position 4 enhances cytotoxicity by 40–60% compared to ethyl or unsubstituted variants, likely due to steric and electronic effects optimizing target engagement .

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation:

Cell LineIC₅₀ (µM)Mechanism Insights
MCF-78.2Caspase-3/7 activation (3.5-fold vs control)
A54912.7G0/G1 cell cycle arrest (45% cells)

Mechanistically, the compound induces apoptosis via mitochondrial depolarization, with a 3.5-fold increase in caspase-3/7 activity observed in MCF-7 cells at 10 µM. In A549 cells, it arrests the cell cycle at G0/G1 phase by downregulating cyclin D1 expression .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

The thiadiazole ring disrupts microbial membrane integrity, as confirmed by propidium iodide uptake assays in S. aureus.

Molecular Interactions and Target Engagement

Docking Studies with Cancer Targets

Molecular docking against EGFR (PDB: 1M17) reveals:

  • Binding Affinity: −9.3 kcal/mol, comparable to erlotinib (−10.1 kcal/mol).

  • Key Interactions:

    • Hydrogen bond between the carboxamide oxygen and Thr766.

    • π-π stacking between the benzothiophene ring and Phe723.

These interactions stabilize the inactive kinase conformation, inhibiting ATP binding.

Nuclear Receptor Modulation

Structural analogs of 4,5,6,7-tetrahydro-benzothiophene derivatives exhibit RORγt inverse agonism . While direct data for the target compound is lacking, homology modeling suggests potential engagement with the Cys320-Glu326 hydrophilic region of RORγt, a target in autoimmune diseases .

Pharmacokinetic and Toxicity Profiling

Metabolic Stability

Microsomal stability assays indicate:

SpeciesHalf-life (min)
Human28
Mouse15
Rat22

CYP3A4 mediates primary oxidation at the benzothiophene methylene group, generating a hydroxylated metabolite.

Acute Toxicity

Rodent studies (LD₅₀):

  • Oral: >500 mg/kg (no mortality at 500 mg/kg).

  • Intravenous: 120 mg/kg (lethality from cardiovascular collapse).

Hepatotoxicity markers (ALT/AST) remain within 2-fold of baseline at therapeutic doses .

Comparative Analysis with Marketed Agents

ParameterTarget CompoundErlotinib (EGFR Inhibitor)Fluconazole (Antifungal)
MCF-7 IC₅₀8.2 µM0.15 µMN/A
C. albicans MIC64 µg/mLN/A2 µg/mL
LogP2.83.10.5

While less potent than specialized agents, the compound’s dual anticancer/antimicrobial activity presents a unique therapeutic niche.

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